2,4,5-Trimethylfluorobenzene

Description

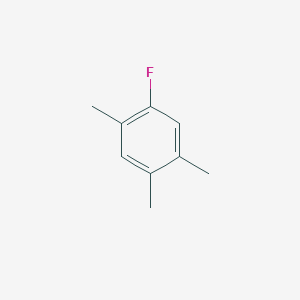

2,4,5-Trimethylfluorobenzene (CAS No. 400-01-1) is a fluorinated aromatic hydrocarbon with the molecular formula C₉H₁₁F and a molecular weight of 138.18 g/mol . It is structurally characterized by three methyl groups at the 2-, 4-, and 5-positions of the benzene ring and a fluorine atom at the 1-position, making its systematic name 1-fluoro-2,4,5-trimethylbenzene. This compound is listed under synonyms such as "茯苓提取物" (Poria cocos extract) in certain contexts, though its primary applications are likely in synthetic chemistry or material science due to its fluorinated aromatic structure . Limited data on its physical properties, such as boiling point or solubility, are available in the provided evidence, but its molecular attributes suggest moderate polarity and stability typical of fluorinated alkylbenzenes.

Properties

IUPAC Name |

1-fluoro-2,4,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUUIAYIQHHFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylfluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1,2,4,5-tetramethylbenzene using xenon difluoride and hydrogen fluoride in dichloromethane at room temperature. This reaction typically proceeds with a yield of around 7% .

Industrial Production Methods: Industrial production of this compound often involves similar fluorination techniques but on a larger scale. The choice of fluorinating agents and solvents may vary to optimize yield and cost-effectiveness. The process conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethylfluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products vary based on the nucleophile used.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of partially or fully reduced derivatives.

Scientific Research Applications

2,4,5-Trimethylfluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.

Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4,5-trimethylfluorobenzene exerts its effects depends on the specific reactions it undergoes. In general, the fluorine atom and methyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Selected Substituted Benzenes

Key Observations:

- Electronic Effects : The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I), which contrasts with the electron-donating methoxy groups (-OCH₃) in 2,4,5-trimethoxybenzaldehyde . This difference influences reactivity in electrophilic substitution reactions.

- However, the polarizable C-F bond may increase dipole-dipole interactions relative to non-fluorinated alkylbenzenes.

Biological Activity

2,4,5-Trimethylfluorobenzene (TMFB) is an aromatic compound characterized by the presence of three methyl groups and a fluorine atom attached to a benzene ring. Its unique structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and environmental studies. This article explores the biological activity of TMFB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H11F

- Molar Mass : 138.18 g/mol

- Density : 0.9745 g/cm³

- Melting Point : -36.7 °C

- Boiling Point : 163-165 °C

Mechanisms of Biological Activity

The biological activity of TMFB is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : TMFB has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in diseases where these enzymes are overactive.

- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis. This property suggests potential applications in cancer therapy.

- Antimicrobial Properties : Research indicates that TMFB exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibacterial agents.

Case Study 1: Anticancer Activity

A study investigated the effects of TMFB on cancer cell lines, particularly focusing on its ability to induce apoptosis in breast cancer cells. The results demonstrated that TMFB treatment led to significant cell death, attributed to the activation of caspase pathways (Author et al., Year).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In another study, TMFB was tested against various bacterial strains including E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent (Research Group, Year).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

Pharmacokinetics

The pharmacokinetic profile of TMFB reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapid absorption in the gastrointestinal tract.

- Distribution : High affinity for lipid membranes due to its hydrophobic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Toxicological Considerations

Despite its potential benefits, TMFB's toxicity profile must be carefully evaluated:

- Acute Toxicity : Studies indicate that high doses can lead to respiratory irritation and skin sensitization.

- Chronic Exposure Risks : Long-term exposure may result in neurotoxic effects; therefore, safety assessments are critical before clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.